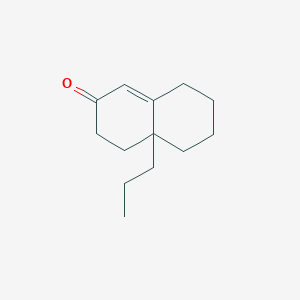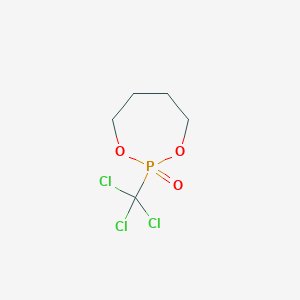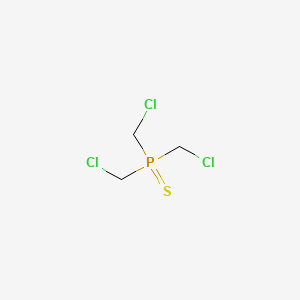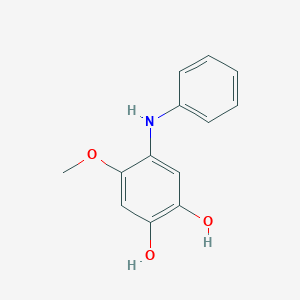
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propyl group attached at the 4a position and a ketone functional group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a naphthalenone precursor in the presence of a suitable catalyst. The reaction conditions typically include:
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Solvent: Ethanol or methanol
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
The hydrogenation process reduces the aromatic ring to a hexahydro derivative while maintaining the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The propyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Oxidation: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-carboxylic acid
Reduction: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-ol
Substitution: 4a-Bromo-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, 4a-Nitro-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Applications De Recherche Scientifique
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparaison Avec Des Composés Similaires
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be compared with other similar compounds, such as:
4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Similar structure but with a methyl group instead of a propyl group. This compound may exhibit different reactivity and biological activity.
4a-Ethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Contains an ethyl group, leading to variations in physical and chemical properties.
4a-Butyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: The presence of a butyl group can influence the compound’s solubility and reactivity.
Propriétés
Numéro CAS |
64348-97-6 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4a-propyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h10H,2-9H2,1H3 |
Clé InChI |
WQDRWHGUKKZKCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CCCCC1=CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)


![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
